
3-(4-Methoxybutyl)pyridin-2-amine
Descripción general
Descripción
3-(4-Methoxybutyl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 3-(4-Methoxybutyl)pyridin-2-amine involves several steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to produce the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-(4-Methoxybutyl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding amines .
Aplicaciones Científicas De Investigación
3-(4-Methoxybutyl)pyridin-2-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridine derivatives, including this compound, are studied for their potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials with specific properties for industrial applications .
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybutyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. Pyridine derivatives are known to interact with various enzymes and receptors, modulating their activity . For example, they may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(4-Methoxybutyl)pyridin-2-amine can be compared with other pyridine derivatives such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . These compounds share a similar pyridine core but differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-aminopyridine is known for its use in the synthesis of pharmaceuticals, while 4-aminopyridine is used as a potassium channel blocker in the treatment of multiple sclerosis . The unique 4-methoxybutyl substituent in this compound may confer distinct properties and applications compared to its analogs.
Propiedades
IUPAC Name |
3-(4-methoxybutyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-3-2-5-9-6-4-7-12-10(9)11/h4,6-7H,2-3,5,8H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWHDRNYEMMDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


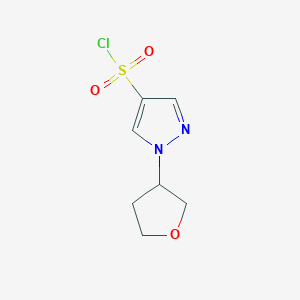
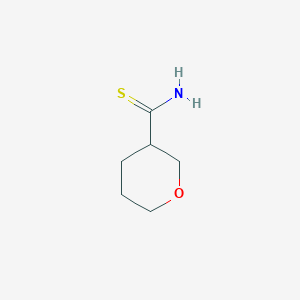
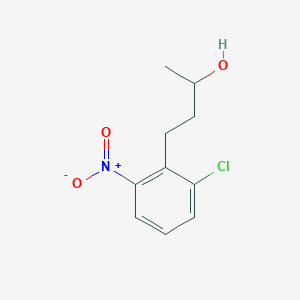

![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)
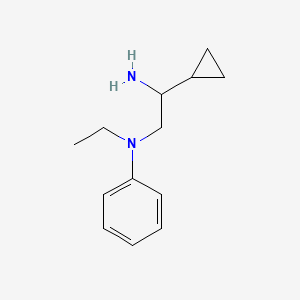
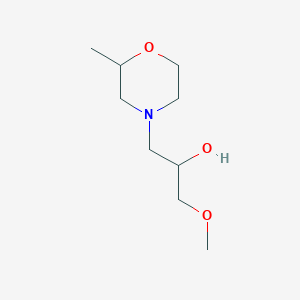

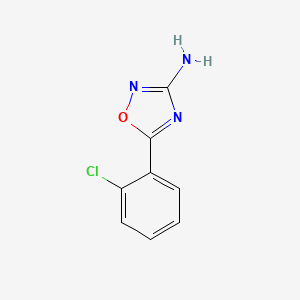

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
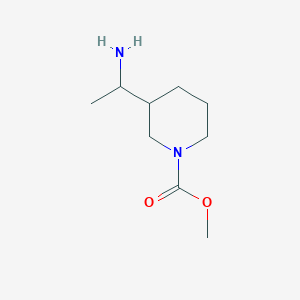
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)
